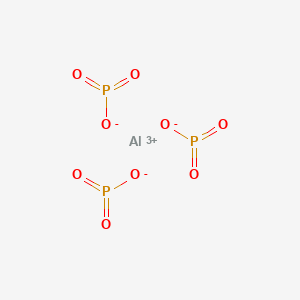

Metaphosphoric acid (HPO3), aluminum salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

13776-88-0 |

|---|---|

Molecular Formula |

AlHO3P |

Molecular Weight |

106.961 g/mol |

InChI |

InChI=1S/Al.HO3P/c;1-4(2)3/h;(H,1,2,3) |

InChI Key |

OLLVUVAFUPKBDH-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[Al+3] |

Canonical SMILES |

O[P+](=O)[O-].[Al] |

Other CAS No. |

13776-88-0 |

physical_description |

DryPowde |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Aluminum Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of aluminum metaphosphate, including its synthesis, characterization, and a key biological signaling pathway it influences. The information is presented to be a valuable resource for professionals in research and development.

Core Chemical Properties of Aluminum Metaphosphate

Aluminum metaphosphate, with the chemical formula Al(PO₃)₃, is an inorganic polymer. It is a white, crystalline or amorphous powder that is notable for its thermal stability and insolubility in water.[1][2][3] These properties make it a versatile material in various industrial applications.

Quantitative Data Summary

The key quantitative chemical and physical properties of aluminum metaphosphate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | Al(PO₃)₃ or AlH₆O₉P₃ | [1][2][4] |

| Molecular Weight | 263.90 g/mol | [4][5][6] |

| Appearance | White powder | [1][2][5] |

| Density | ~2.78 g/mL at 25 °C | [1][2] |

| Melting Point | ~1527 °C | [1][2] |

| Solubility in Water | Insoluble | [1][2][3] |

| CAS Number | 13776-88-0, 32823-06-6 | [1][7] |

Experimental Protocols

This section details the methodologies for the synthesis, characterization, and analysis of aluminum metaphosphate.

Synthesis of Aluminum Metaphosphate

Method 1: Reaction of Aluminum Oxide with Tetraphosphoric Acid

This method is adapted from a patented industrial process.

-

Materials: Dry, powdery aluminum oxide (Al₂O₃), Tetraphosphoric acid (H₆P₄O₁₃) with a P₂O₅ content between 82% and 84%.

-

Procedure:

-

Create a uniform, non-separable suspension of the aluminum oxide powder in tetraphosphoric acid. The molar ratio should be approximately 1 mole of Al₂O₃ to between 3.0 and 3.5 moles of P₂O₅ (as tetraphosphoric acid).

-

Heat the suspension to approximately 150 °C until all bubbling ceases. This indicates the initial reaction and water evaporation is complete.

-

Further heat the resulting material to around 500 °C to complete the formation of aluminum metaphosphate.

-

After cooling, the product can be removed and, if necessary, ground to a fine powder.

-

Method 2: Multi-step Synthesis from Aluminum Dihydrogen Phosphate

This method aims to produce high-purity aluminum metaphosphate powder.

-

Step 1: Preparation of Aluminum Dihydrogen Phosphate Solution: React high-purity aluminum hydroxide with an aqueous solution of electronic-grade phosphoric acid (e.g., 76% concentration) with stirring at approximately 50°C for 1 hour.

-

Step 2: Dehydration to Acid Aluminum Phosphate Monohydrate: Place the aluminum dihydrogen phosphate solution in a suitable container (e.g., lined with polytetrafluoroethylene) and heat it to 230°C for 6 hours to dehydrate the solution and form solid acid aluminum phosphate monohydrate.

-

Step 3: Weathering to Powdered Acid Aluminum Phosphate: Transfer the solid acid aluminum phosphate monohydrate to a humidified environment. Introduce hot air at 70°C with a relative humidity of 60% for 5 hours. This process utilizes the water absorption and weathering characteristics of the material to convert it into a powder.

-

Step 4: Roasting to Aluminum Metaphosphate: Roast the resulting acid aluminum phosphate powder at 750°C for 7 hours to yield the final high-purity aluminum metaphosphate powder.

Characterization Protocols

Thermal Decomposition Analysis using Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

-

Objective: To study the thermal stability and decomposition products of aluminum metaphosphate.

-

Instrumentation: A coupled Thermogravimetric Analyzer and Mass Spectrometer.

-

Procedure:

-

Place a known weight of the aluminum metaphosphate sample into the TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a defined heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1200 °C).

-

Continuously monitor the weight loss of the sample as a function of temperature.

-

Simultaneously, the evolved gases from the decomposition are introduced into the mass spectrometer for identification of the decomposition products.

-

Structural Analysis using X-ray Diffraction (XRD)

-

Objective: To determine the crystalline structure and phase purity of the aluminum metaphosphate.

-

Instrumentation: An X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα).

-

Procedure:

-

Prepare a finely powdered sample of aluminum metaphosphate.

-

Mount the sample in the diffractometer.

-

Scan the sample over a range of 2θ angles, recording the intensity of the diffracted X-rays.

-

The resulting diffraction pattern can be compared with standard diffraction patterns to identify the crystalline phases present.

-

Analysis of Alumina Content by Titration

This method provides a quantitative determination of the aluminum content in aluminum metaphosphate.

-

Procedure:

-

Accurately weigh a dried sample of aluminum metaphosphate (0.2g - 0.4g).

-

Dissolve the sample in a sodium hydroxide solution (100 g/L).

-

Acidify the solution with hydrochloric acid.

-

Add a known excess of a standard solution of ethylene diamine tetraacetic acid (EDTA).

-

Adjust the pH and add an indicator (e.g., xylenol orange).

-

Back-titrate the excess EDTA with a standard zinc sulfate solution until a color change is observed.

-

Add a sodium fluoride solution, which complexes with the aluminum, releasing the EDTA.

-

Titrate the released EDTA with the standard zinc sulfate solution.

-

The amount of zinc sulfate solution used in the second titration is used to calculate the alumina content in the original sample.

-

Signaling Pathway and Experimental Workflow Visualization

Aluminum phosphate, particularly in particulate form, is widely used as an adjuvant in vaccines. Its mechanism of action involves the activation of the innate immune system, specifically through the NLRP3 inflammasome pathway. The following diagrams illustrate this process.

Caption: Workflow of NLRP3 inflammasome activation by aluminum phosphate particles.

The following diagram provides a more detailed look at the molecular interactions within the NLRP3 inflammasome signaling pathway.

Caption: Molecular signaling cascade of NLRP3 inflammasome activation.

References

- 1. Silica crystals and aluminum salts mediate NALP-3 inflammasome activation via phagosomal destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Activation of NLRP3 Inflammasome by Particles and Crystals: A Continuing Challenge of Immunology and Toxicology | Annual Reviews [annualreviews.org]

- 6. Role of lysosome rupture in controlling Nlrp3 signaling and necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Activation of NLRP3 Inflammasome by Particles and Crystals: A Continuing Challenge of Immunology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structures of Aluminum Metaphosphate Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known polymorphic forms of aluminum metaphosphate, Al(PO₃)₃. It details their crystal structures, synthesis protocols, and characterization data, offering a valuable resource for researchers in materials science and related fields.

Introduction to Aluminum Metaphosphate Polymorphism

Aluminum metaphosphate, Al(PO₃)₃, is known to exist in several polymorphic forms, each exhibiting a unique crystal structure and distinct physical properties. The primary polymorphs identified in the literature are a cubic form (A-Al(PO₃)₃), a monoclinic form (B-Al(PO₃)₃), and a cyclohexaphosphate form, which also possesses a monoclinic crystal system. Understanding the structural variations and interconversion pathways of these polymorphs is crucial for their application in various fields, including ceramics, catalysts, and specialty glasses.

Crystallographic Data of Aluminum Metaphosphate Polymorphs

The crystallographic data for the known polymorphs of aluminum metaphosphate are summarized in the tables below. These tables provide a comparative overview of the key structural parameters for each form.

Table 1: Crystal System and Space Group of Al(PO₃)₃ Polymorphs

| Polymorph Name | Common Designation | Crystal System | Space Group |

| Aluminum Metaphosphate (cubic) | A-Al(PO₃)₃ | Cubic | I4̅3d[1] |

| Aluminum Metaphosphate (monoclinic) | B-Al(PO₃)₃ | Monoclinic | Ic[2] |

| Aluminum Cyclohexaphosphate | - | Monoclinic | P12₁/c1[1] |

Table 2: Lattice Parameters of Al(PO₃)₃ Polymorphs

| Polymorph Name | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

| A-Al(PO₃)₃ | 13.727(6) | 13.727(6) | 13.727(6) | 90 | 90 | 90 | 2586.9 |

| B-Al(PO₃)₃ | 10.423 | 18.687 | 9.222 | 90 | 81.63 | 90 | 1780.6 |

| Aluminum Cyclohexaphosphate | 6.072(2) | 15.036(1) | 8.182(9) | 90 | 105.12 | 90 | 720.8 |

Note: Data for A-Al(PO₃)₃ and Aluminum Cyclohexaphosphate are from recent studies[1], while data for B-Al(PO₃)₃ is based on an earlier structural determination[2]. Further refinement of the B-form's structure may be necessary.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of aluminum metaphosphate polymorphs are essential for reproducible research. The following sections outline the key experimental procedures cited in the literature.

Synthesis of Aluminum Metaphosphate Polymorphs

The synthesis of specific Al(PO₃)₃ polymorphs is highly dependent on the reaction conditions, including temperature, precursors, and heating rates.

-

Synthesis of a Mixture of A-Al(PO₃)₃ and Aluminum Cyclohexaphosphate: A common method involves the reaction of aluminum hydroxide (Al(OH)₃) with phosphoric acid (H₃PO₄). The resulting product is then subjected to annealing at different temperatures. At 500°C, a mixture of the cubic (A-form) and the cyclohexaphosphate is typically obtained. Increasing the annealing temperature to 800°C leads to the formation of pure cubic Al(PO₃)₃.

-

General Synthesis of Cubic Al(PO₃)₃ (A-form): A frequently cited method for preparing single crystals of cubic aluminum metaphosphate involves heating a solution of aluminum oxide in phosphoric acid for an extended period.

Characterization Techniques

A combination of analytical techniques is employed to identify and differentiate the various polymorphs of aluminum metaphosphate.

-

Powder X-ray Diffraction (XRD): XRD is the primary technique for identifying the crystalline phases of Al(PO₃)₃. Each polymorph exhibits a unique diffraction pattern, allowing for phase identification and quantification. Rietveld refinement of the powder XRD data can be used to determine the precise lattice parameters and phase composition of a sample.[1]

-

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and phase transitions of the polymorphs. TGA has shown that aluminum metaphosphate decomposes into aluminum orthophosphate (AlPO₄) at temperatures above 1000°C.[3] The thermal stability is also influenced by the oxygen partial pressure.[4]

-

Vibrational Spectroscopy (Raman and IR): Raman and Infrared (IR) spectroscopy are powerful tools for probing the local structure and bonding within the different polymorphs. The vibrational spectra show characteristic bands corresponding to P-O-P and Al-O-P linkages, which can be used to distinguish between the cyclic and chain structures of the metaphosphate anions.[5][6] For instance, specific vibrations of the 4-membered rings in A-Al(PO₃)₃ can be used to differentiate it from the chain structure of B-Al(PO₃)₃.[1]

Phase Transitions and Structural Relationships

The different polymorphs of aluminum metaphosphate are often interconvertible under specific thermal conditions.

-

B-Al(PO₃)₃ to A-Al(PO₃)₃ Transformation: The monoclinic B-form is generally considered a lower-temperature polymorph that transforms into the cubic A-form upon heating.[3] However, the precise temperature and mechanism of this transformation require further investigation.

The structural relationships between the polymorphs are rooted in the arrangement of the AlO₆ octahedra and the connectivity of the PO₄ tetrahedra. In A-Al(PO₃)₃, the phosphate network forms 4-membered rings, while the cyclohexaphosphate form is characterized by 6-membered rings.[1] In contrast, B-Al(PO₃)₃ consists of infinite chains of PO₄ tetrahedra.[1]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed in this guide.

Caption: Experimental workflow for the synthesis and characterization of Al(PO₃)₃ polymorphs.

Caption: Known phase transitions of aluminum metaphosphate polymorphs.

References

- 1. Vibrational characteristics of aluminum–phosphate compounds by an experimental and theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. staff.fnwi.uva.nl [staff.fnwi.uva.nl]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Decomposition of Aluminum Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum metaphosphate, with the chemical formula Al(PO₃)₃, is an inorganic polymer of significant interest in various scientific and industrial fields, including ceramics, catalysts, and as a component in specialized glasses. Its thermal behavior is a critical determinant of its suitability and performance in high-temperature applications. This technical guide provides a comprehensive overview of the thermal decomposition of aluminum metaphosphate, detailing the transformation pathways, decomposition products, and the experimental protocols used for its characterization. The information is presented to be a valuable resource for researchers and professionals working with this compound.

Thermal Decomposition Pathway

The thermal decomposition of aluminum metaphosphate is not a simple one-step process but rather a series of transformations that are highly dependent on the surrounding atmosphere, particularly the partial pressure of oxygen. The primary decomposition reaction involves the transformation of aluminum metaphosphate into aluminum orthophosphate (AlPO₄) and gaseous phosphorus oxides.

Under controlled, low oxygen partial pressure environments (e.g., 10⁻¹⁰ atm O₂), the decomposition of aluminum metaphosphate to aluminum orthophosphate has been observed to begin at approximately 830 °C.[1] In contrast, in a synthetic air atmosphere, the breakdown of its structure is noted at temperatures above 1400 °C.[1] This indicates that a higher oxygen partial pressure increases the thermal stability of aluminum metaphosphate.[1]

Further heating of the resulting aluminum orthophosphate leads to its decomposition into aluminum oxide (Al₂O₃) at even higher temperatures, around 1220 °C in a low oxygen partial pressure environment.[1]

A study utilizing thermogravimetric analysis coupled with mass spectrometry (TGA-MS) indicated that the decomposition of Al(PO₃)₃ into AlPO₄ and P₂O₅ commences at 1000 °C.[2] It is important to note that the presence of hydroxyl groups (P-OH) in the sample, which can arise from the synthesis process, can lead to their decomposition at a lower temperature of 875 °C.[2]

The overall decomposition can be summarized by the following reactions:

-

Primary Decomposition: Al(PO₃)₃(s) → AlPO₄(s) + P₂O₅(g)

-

Decomposition under low O₂: Al(PO₃)₃(s) ↔ AlPO₄(s) + O₂(g) + (P₂O₃)₂(g)[1]

-

Secondary Decomposition: 2AlPO₄(s) → Al₂O₃(s) + P₂O₅(g)

Quantitative Data Summary

The following tables summarize the key quantitative data related to the thermal decomposition of aluminum metaphosphate.

Table 1: Decomposition Temperatures

| Starting Material | Decomposition Product | Temperature (°C) | Atmosphere | Reference |

| Al(PO₃)₃ | AlPO₄ | ~830 | 10⁻¹⁰ atm O₂ | [1] |

| Al(PO₃)₃ | AlPO₄ + P₂O₅ | 1000 | Not Specified | [2] |

| Al(PO₃)₃ | Breakdown of structure | >1400 | Synthetic Air | [1] |

| P-OH groups in sample | - | 875 | Not Specified | [2] |

| AlPO₄ | Al₂O₃ | ~1220 | 10⁻¹⁰ atm O₂ | [1] |

Table 2: Gaseous Decomposition Products

| Starting Material | Gaseous Products | Atmosphere | Reference |

| Al(PO₃)₃ | P₂O₅ | Not Specified | [2] |

| Al(PO₃)₃ | O₂, (P₂O₃)₂ | 10⁻¹⁰ atm O₂ | [1] |

Experimental Protocols

The characterization of the thermal decomposition of aluminum metaphosphate relies on several key analytical techniques. Detailed methodologies are crucial for reproducible and accurate results.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to measure the change in mass of a sample as a function of temperature.

-

Instrumentation: A Thermo Fisher Scientific Model Thermax 700 TGA or similar is utilized.[1]

-

Sample Preparation: A 50 mg sample of aluminum metaphosphate powder is spread evenly at a thickness of approximately 0.4 mm over the bottom of a 99.8 wt% Al₂O₃ crucible.[1]

-

Heating Program: The sample is heated at a rate of 3 °C/min to 1550 °C and then held at that temperature for 8 hours.[1]

-

Atmosphere:

-

Synthetic Air: A mixture of 21 wt% O₂ and 79 wt% N₂ (oxygen partial pressure of 10⁻⁰.⁶⁸ atm) is used.[1] The combined gas flow is maintained at 50 ml/min (10.5 ml/min O₂ and 39.5 ml/min N₂).[1]

-

Low Oxygen Partial Pressure: A CO/CO₂ gas mixture is used to achieve an oxygen partial pressure of 10⁻¹⁰ atm at 1550 °C.[1] The combined gas flow is 50 ml/min (46.9 ml/min CO and 3.1 ml/min CO₂).[1]

-

Differential Thermal Analysis (DTA)

DTA is used to detect phase transitions and reactions by measuring the temperature difference between a sample and a reference material.

-

Instrumentation: A simultaneous TGA/DTA instrument is often used.

-

Sample Preparation: Similar to TGA, a known quantity of the sample is placed in a crucible, typically alongside a reference material like Al₂O₃.

-

Heating Program: The heating rate can influence the peak temperatures and shapes. A rate of 10 °C/min is common for initial surveys.

-

Atmosphere: The atmosphere is controlled in the same manner as in TGA to study its effect on the thermal events.

X-ray Diffraction (XRD)

XRD is essential for identifying the crystalline phases of the solid residues at different stages of decomposition.

-

Sample Preparation: The solid residue from the TGA/DTA or a separate furnace is finely ground to a homogenous powder using a mortar and pestle to ensure random crystal orientation. The powder is then mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer with CuKα radiation is typically used.

-

Data Collection: The diffractogram is recorded over a 2θ range relevant for aluminum phosphates and their expected decomposition products (e.g., 10-80°).

Mass Spectrometry (MS)

Coupling a mass spectrometer to the TGA (TGA-MS) allows for the identification of the gaseous species evolved during decomposition.

-

Instrumentation: The outlet of the TGA is connected to the inlet of a mass spectrometer.

-

Data Acquisition: The mass spectrometer is set to scan a range of mass-to-charge ratios (m/z) to detect expected gaseous products like P₂O₅, P₂O₃, and O₂.

-

Analysis: The ion currents for specific m/z values are plotted against temperature or time to correlate gas evolution with specific mass loss events observed in the TGA.

Conclusion

The thermal decomposition of aluminum metaphosphate is a complex process influenced significantly by the atmospheric conditions. The primary decomposition pathway leads to the formation of aluminum orthophosphate and gaseous phosphorus oxides, with subsequent decomposition to aluminum oxide at higher temperatures. A thorough understanding of this thermal behavior, characterized by the detailed experimental protocols outlined in this guide, is essential for the effective application of aluminum metaphosphate in high-temperature environments. The provided quantitative data and experimental workflows serve as a valuable reference for researchers in this field.

References

An In-depth Technical Guide to Aluminum Metaphosphate (CAS No. 13776-88-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum metaphosphate, identified by the CAS number 13776-88-0, is a versatile inorganic polymer with the chemical formula Al(PO₃)₃.[1] It is a white, odorless, crystalline powder known for its high thermal stability and glass-forming properties.[1][2][3] This compound is a member of the metaphosphate family, which are characterized by cyclic or long-chain structures of repeating PO₃ units. Due to its unique physicochemical properties, aluminum metaphosphate finds extensive applications in various industrial and scientific fields, including the manufacturing of specialized glasses, ceramics, and catalytic processes.[4] While not a direct active pharmaceutical ingredient, its properties are of interest in material science aspects relevant to drug delivery and formulation, and a related compound, aluminum phosphate, is used as a vaccine adjuvant and antacid.[5][6]

Physicochemical Properties

A summary of the key quantitative data for aluminum metaphosphate is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 13776-88-0 | [1] |

| Molecular Formula | Al(PO₃)₃ | [1] |

| Molecular Weight | 263.90 g/mol | [1] |

| Appearance | White, odorless powder | [2][3] |

| Density | 2.78 g/mL at 25 °C | [7][8][9] |

| Melting Point | Approximately 1527 °C | [7][9] |

| Solubility | Insoluble in water; soluble in nitric and hydrochloric acid | [2][3] |

Synthesis and Experimental Protocols

Aluminum metaphosphate is typically synthesized through the reaction of an aluminum source with an excess of phosphoric acid at elevated temperatures. Several methods have been described, with variations in reactants and reaction conditions.

General Synthesis from Aluminum Hydroxide and Phosphoric Acid

A common method involves the reaction of aluminum hydroxide with phosphoric acid.[1]

-

Reactants: Aluminum hydroxide (Al(OH)₃) and phosphoric acid (H₃PO₄).

-

Stoichiometry: A P/Al molar ratio of 3 is maintained to favor the formation of the metaphosphate.[1]

-

Procedure:

-

Aluminum hydroxide is mixed with a concentrated solution of phosphoric acid (e.g., 40-60 wt%).

-

The mixture is heated to form an intermediate, acid aluminum phosphate.

-

Subsequent dehydration at higher temperatures yields aluminum metaphosphate.[1]

-

Synthesis from Aluminum Oxide and Tetraphosphoric Acid (Patented Method)

A patented method outlines the synthesis using a dry powdery aluminum oxide compound and tetraphosphoric acid, which avoids issues of reactant settling and high viscosity associated with other phosphoric acids.[10]

-

Reactants: A dry, powdery aluminum oxide compound (e.g., Al₂O₃) and tetraphosphoric acid (H₆P₄O₁₃, with a P₂O₅ content of 82-84%).

-

Stoichiometry: 1 mole of Al₂O₃ to between 3.0 and 3.5 moles of P₂O₅ (as tetraphosphoric acid).[10]

-

Experimental Protocol:

-

Create a uniform, non-separable suspension of the aluminum oxide compound in tetraphosphoric acid by mixing.[10]

-

Heat the suspension to approximately 150 °C until the cessation of bubbling.[10]

-

Further heat the resulting material to around 500 °C to complete the formation of aluminum metaphosphate.[10]

-

Synthesis via Aluminum Alkoxide (Patented Method)

Another patented approach to producing high-purity aluminum metaphosphate involves the use of an aluminum alkoxide.[11]

-

Reactants: An aluminum alkoxide and phosphoric acid.

-

Procedure:

-

Phosphoric acid and the organic aluminum compound are mixed in reactive proportions to form a liquid reaction product mixture.[11]

-

This intermediate can then be processed to yield high-purity aluminum metaphosphate.[11]

-

This method is also noted for its utility in creating shaped articles by using the liquid intermediate as a binder for sintering aluminum metaphosphate particles.[11]

-

A generalized workflow for the synthesis of aluminum metaphosphate is depicted below.

References

- 1. Metaphosphoric acid (HPO3), aluminum salt | 13776-88-0 | Benchchem [benchchem.com]

- 2. Aluminum Phosphate Special Glass Co Solvent Cas 13776-88-0 Aluminum Metaphosphate [m.zincphosphatepigment.com]

- 3. Shijiazhuang Xinsheng Chemical Co., Ltd_Aluminum phosphate [sjzxschem.com]

- 4. Mintchem Aluminum Metaphosphate (AlPOâ) Suppliers, Exporters | HEAVEN [heavenmaterials.com]

- 5. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ALUMINUM METAPHOSPHATE CAS#: 32823-06-6 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. ALUMINUM METAPHOSPHATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. US2266486A - Preparation of aluminum metaphosphate - Google Patents [patents.google.com]

- 11. US4059669A - Method of making aluminum phosphate - Google Patents [patents.google.com]

Preparation of Aluminum Metaphosphate from Aluminum Hydroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of aluminum metaphosphate from aluminum hydroxide. The document details the underlying chemical transformations, experimental protocols, and critical process parameters, offering valuable insights for researchers and professionals in materials science and drug development.

Introduction

Aluminum metaphosphate, with the chemical formula Al(PO₃)₃, is a polymeric inorganic compound with applications in various fields, including the manufacturing of specialized glasses, ceramics, and as a raw material in certain pharmaceutical preparations. Its synthesis from readily available precursors like aluminum hydroxide and phosphoric acid is a key area of interest. This guide focuses on the common methodologies for this preparation, emphasizing the formation of an aluminum dihydrogen phosphate intermediate and its subsequent thermal conversion to the final metaphosphate product.

Chemical Transformation Pathway

The synthesis of aluminum metaphosphate from aluminum hydroxide and phosphoric acid is not a direct, one-step reaction. It typically proceeds through the formation of an intermediate, aluminum dihydrogen phosphate [Al(H₂PO₄)₃]. This intermediate is then subjected to a high-temperature calcination process to yield the final aluminum metaphosphate product.

The overall chemical reactions can be summarized as follows:

Step 1: Formation of Aluminum Dihydrogen Phosphate Al(OH)₃ + 3H₃PO₄ → Al(H₂PO₄)₃ + 3H₂O

Step 2: Thermal Conversion to Aluminum Metaphosphate Al(H₂PO₄)₃ → Al(PO₃)₃ + 3H₂O

The initial reaction involves the neutralization of the basic aluminum hydroxide with the acidic phosphoric acid to form the aluminum dihydrogen phosphate salt. The subsequent heating step drives off water molecules, leading to the condensation of the phosphate units and the formation of the polymeric metaphosphate structure.

Experimental Protocols

Several methods for the preparation of aluminum metaphosphate from aluminum hydroxide have been reported in scientific literature and patents. The following protocols provide a detailed overview of the common experimental procedures.

Protocol 1: Two-Step Heating Method

This method involves a preliminary heating step to form the aluminum dihydrogen phosphate intermediate, followed by a higher temperature calcination.

Materials:

-

Aluminum Hydroxide (Al(OH)₃)

-

Phosphoric Acid (H₃PO₄, typically 75-85% concentration)

-

Purified Water

Procedure:

-

In a reaction vessel, add the desired amount of phosphoric acid and purified water.

-

While stirring, gradually add high-purity aluminum hydroxide to the diluted phosphoric acid.

-

Heat the mixture to a temperature between 50°C and 100°C and maintain for a period of 1 to 1.5 hours to allow for the complete dissolution of the aluminum hydroxide and the formation of a clear aluminum dihydrogen phosphate solution.[1]

-

Transfer the resulting solution to a suitable container for heating, such as a crucible lined with a non-reactive material like polytetrafluoroethylene.[1]

-

Heat the solution in a furnace to a temperature range of 230-240°C for 2 to 6 hours. This step drives off the bulk of the water and converts the solution into a solid acid aluminum phosphate monohydrate.[1]

-

The resulting solid is then subjected to a final calcination step in a furnace at a temperature ranging from 500°C to 900°C for 3 to 7 hours to yield the final aluminum metaphosphate product.[1][2]

Protocol 2: Direct High-Temperature Conversion

This protocol involves a more direct heating of the initial reactant mixture to form aluminum metaphosphate.

Materials:

-

Aluminum Hydroxide (Al(OH)₃) or other aluminum oxide compounds

-

Phosphoric Acid (with a P₂O₅ content between 32% and 84%)

Procedure:

-

Create a uniform, non-separable suspension of the dry, powdery aluminum hydroxide in the phosphoric acid.

-

Heat the suspension to approximately 150°C until the bubbling of the mixture ceases.[2]

-

Further heat the material to a temperature in the neighborhood of 500°C to facilitate the formation of aluminum metaphosphate.[2]

-

The product can then be purified by grinding, washing with water, filtering, and drying.[2]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources for the synthesis of aluminum metaphosphate.

Table 1: Reactant Quantities and Ratios

| Parameter | Value | Source |

| Molar Ratio of P/Al | (1.7-3.5):1 | [3] |

| Molar Ratio of P₂O₅ to Al₂O₃ | 3.0 to 3.5 | [2] |

| Phosphoric Acid Concentration | 76% | [1] |

| Aluminum Hydroxide Solid Content | 80% | [1] |

Table 2: Reaction Conditions

| Stage | Parameter | Value | Source |

| Formation of Al(H₂PO₄)₃ | Temperature | 50°C - 100°C | [1] |

| Duration | 1 - 1.5 hours | [1] | |

| Intermediate Dehydration | Temperature | 230°C - 240°C | [1] |

| Duration | 2 - 6 hours | [1] | |

| Final Calcination | Temperature | 500°C - 900°C | [1][2] |

| Duration | 3 - 7 hours | [1] |

Table 3: Product Characteristics

| Parameter | Value | Source |

| Yield | 96% | [4] |

| Purity | High-purity, suitable for optical glass | [1][5] |

| Appearance | White, lumpy solid | [4] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the preparation of aluminum metaphosphate from aluminum hydroxide via the aluminum dihydrogen phosphate intermediate.

Caption: Experimental workflow for aluminum metaphosphate synthesis.

Chemical Transformation Pathway

This diagram illustrates the key chemical transformations occurring during the synthesis process.

Caption: Chemical pathway from reactants to product.

Characterization

The final product, aluminum metaphosphate, is typically characterized using various analytical techniques to confirm its identity and purity.

-

X-Ray Diffraction (XRD): This is a primary technique used to identify the crystalline structure of the final product and to ensure the absence of other aluminum phosphate phases (e.g., orthophosphate). The diffraction pattern of the synthesized material is compared with standard reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).[6]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for studying the thermal decomposition of the aluminum dihydrogen phosphate intermediate. TGA can quantify the water loss at different temperatures, confirming the conversion to aluminum metaphosphate.[7][8]

-

Infrared Spectroscopy (IR): IR spectroscopy can be used to identify the characteristic vibrational modes of the phosphate groups in the metaphosphate structure.

Conclusion

The preparation of aluminum metaphosphate from aluminum hydroxide is a well-established process that relies on the controlled reaction with phosphoric acid and subsequent thermal treatment. By carefully controlling the stoichiometry of the reactants and the temperature profile of the heating process, high-purity aluminum metaphosphate can be synthesized with good yields. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to develop and optimize the synthesis of this important inorganic compound for their specific applications.

References

- 1. Preparation method of high-purity aluminum metaphosphate powder - Eureka | Patsnap [eureka.patsnap.com]

- 2. US2266486A - Preparation of aluminum metaphosphate - Google Patents [patents.google.com]

- 3. WO2014005498A1 - Method for preparing aluminum dihydrogen tripolyphosphate - Google Patents [patents.google.com]

- 4. US4059669A - Method of making aluminum phosphate - Google Patents [patents.google.com]

- 5. CN111392704A - A kind of preparation method of optical grade aluminum metaphosphate - Google Patents [patents.google.com]

- 6. digital.library.unt.edu [digital.library.unt.edu]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of Aluminum Metaphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize aluminum metaphosphate, a compound of interest in various scientific and industrial fields, including as a raw material in specialty glasses and ceramics, and potentially in pharmaceutical formulations. This document details the principles and experimental protocols for X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy in the analysis of aluminum metaphosphate, presenting key quantitative data for comparative analysis.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Core Principles

XPS is based on the photoelectric effect, where X-ray irradiation of a material causes the emission of core-level electrons. The kinetic energy of these emitted photoelectrons is measured, and their binding energy is calculated. The binding energy is characteristic of the element and its chemical environment, providing detailed information about the atomic composition and bonding within the top few nanometers of the surface.

Experimental Protocol: XPS Analysis of Aluminum Metaphosphate

A typical experimental setup for the XPS analysis of aluminum metaphosphate powder involves the following steps:

-

Sample Preparation: The polycrystalline aluminum metaphosphate powder is mounted on a sample holder using double-sided adhesive tape.[1][2]

-

Instrumentation: An XPS spectrometer equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is used.[1][2][3] A spherical sector analyzer and a multichannel detector are common components.[1][2]

-

Analysis Conditions: The analysis is conducted under ultra-high vacuum conditions (<1.33 × 10⁻⁶ Pa).[1][2] An electron flood gun may be used for charge control on the dielectric powder sample.[1][2]

-

Data Acquisition: Survey scans are initially performed to identify all elements present on the surface. High-resolution spectra are then acquired for the Al 2p, P 2p, and O 1s regions to determine their chemical states.

-

Data Analysis: The binding energy scale is typically calibrated by referencing the adventitious carbon C 1s peak to 284.6 eV.[1][2] Peak fitting and deconvolution are performed to identify different chemical species.

Quantitative Data: XPS of Aluminum Metaphosphate

The binding energies of the core levels of aluminum metaphosphate provide insights into its chemical structure.

| Core Level | Binding Energy (eV) | Assignment and Remarks |

| Al 2p | ~74.5 - 75.0 | Corresponds to aluminum in an Al-O-P environment. |

| P 2p | ~134.5 - 134.8 | This binding energy is characteristic of phosphorus in a metaphosphate environment, indicating P-O-P linkages.[4] It is notably higher than that of orthophosphates (~132.5 eV).[4] A small shift to lower binding energy may be observed with increased annealing temperature.[4][5][6] |

| O 1s | ~531.8 - 533.7 | The O 1s spectrum is often broad and can be deconvoluted into two main components. The peak at the lower binding energy (~532.3 eV) is assigned to oxygen in a P-O-Al bonding environment.[4][5][6][7][8][9] The peak at the higher binding energy (~533.7 eV) is attributed to oxygen in a P-O-P bridging environment.[4][5][6][7][8][9] |

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of a material, providing a fingerprint based on its structural and bonding characteristics.

Core Principles

FTIR Spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has a frequency that is shifted from the incident frequency, and this shift corresponds to the vibrational frequencies of the molecules.

Experimental Protocols

FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of aluminum metaphosphate powder is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance spectrum.

Raman Spectroscopy:

-

Sample Preparation: The aluminum metaphosphate powder is placed on a microscope slide or in a sample holder.

-

Instrumentation: A confocal Raman microscope with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to a spectrometer. The spectral range and acquisition time are optimized to obtain a good quality spectrum while avoiding sample damage.

-

Data Analysis: The resulting Raman spectrum is a plot of intensity versus Raman shift (in cm⁻¹). Peak positions, intensities, and widths are analyzed to identify the vibrational modes.

Quantitative Data: Vibrational Modes of Aluminum Metaphosphate

The vibrational spectra of aluminum metaphosphate are characterized by bands corresponding to the vibrations of the phosphate chains and the Al-O bonds.

| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) | Spectroscopy Technique |

| ~1280 - 1305 | P=O Asymmetric Stretching | FTIR |

| ~1025 - 1100 | P-O-P Asymmetric Stretching | FTIR |

| ~810 - 1070 | P-O-P Symmetric Stretching | FTIR, Raman |

| ~740 | Al-O-P Stretching | FTIR |

| ~400 - 600 | O-P-O Bending Modes | FTIR, Raman |

Note: The exact peak positions can vary depending on the specific crystalline form and the presence of any impurities or hydration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei, such as ³¹P and ²⁷Al in aluminum metaphosphate.

Core Principles

NMR spectroscopy is based on the interaction of nuclear spins with an external magnetic field. The resonance frequency of a nucleus is sensitive to its local chemical environment, providing information about bonding, coordination, and connectivity. For solid samples, magic-angle spinning (MAS) is typically employed to average out anisotropic interactions and obtain high-resolution spectra.

Experimental Protocol: ³¹P Solid-State MAS NMR

-

Sample Preparation: The aluminum metaphosphate powder is packed into a zirconia rotor of a specific diameter (e.g., 4 mm).

-

Instrumentation: A solid-state NMR spectrometer with a high-field magnet and a MAS probe is used.

-

Data Acquisition: The rotor is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°). A single-pulse excitation sequence with high-power proton decoupling is commonly used. The ³¹P resonance frequency is observed, and the signal is acquired and Fourier-transformed.

-

Data Analysis: The resulting spectrum shows peaks corresponding to different phosphorus environments. The chemical shift (in ppm) is referenced to an external standard, typically 85% H₃PO₄.

Quantitative Data: ³¹P and ²⁷Al NMR of Aluminophosphates

The NMR chemical shifts provide valuable information about the phosphate network and the coordination of aluminum. In aluminophosphate materials, the phosphorus environments are often described in terms of Qⁿ species, where 'n' is the number of bridging oxygen atoms connecting to other phosphorus or aluminum atoms.

| Nucleus | Chemical Shift (ppm) | Assignment and Remarks |

| ³¹P | ~ -20 to -40 | In aluminophosphate glasses, these shifts are often associated with Q² species, corresponding to phosphorus atoms in the middle of phosphate chains, bonded to two other phosphorus or aluminum atoms through oxygen bridges. The specific chemical shift can be influenced by the Al/P ratio. |

| ²⁷Al | ~ 40 to 50 (tetrahedral) | In aluminophosphate materials, aluminum can exist in different coordination environments. A chemical shift in this range is indicative of tetrahedrally coordinated aluminum (AlO₄). |

| ~ 0 to 10 (pentahedral) | This range suggests the presence of five-coordinate aluminum (AlO₅). | |

| ~ -10 to -20 (octahedral) | A chemical shift in this region corresponds to octahedrally coordinated aluminum (AlO₆). |

Note: The chemical shifts in solid-state NMR of aluminophosphates can be broad and may require deconvolution to identify the different species present. The values provided are typical ranges observed in aluminophosphate glasses and may differ for crystalline aluminum metaphosphate.

Visualizing Spectroscopic Workflows and Structural Information

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the experimental workflow for spectroscopic analysis and the structural relationships within aluminum metaphosphate.

Caption: General workflow for the spectroscopic analysis of aluminum metaphosphate.

References

- 1. researchgate.net [researchgate.net]

- 2. Raman spectroscopic studies of calcium-phosphate, aluminum metaphosphate-sodium fluoride and calcium metaphosphate-calcium fluoride glasses [arizona.aws.openrepository.com]

- 3. icpms.cz [icpms.cz]

- 4. digital.library.unt.edu [digital.library.unt.edu]

- 5. Quantification of Multiple Components of Complex Aluminum-Based Adjuvant Mixtures by Using Fourier Transform Infrared Spectroscopy and Partial Least Squares Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identity, Structure and Compositional Analysis of Aluminum Phosphate Adsorbed Pediatric Quadrivalent and Pentavalent Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid State NMR for Nonexperts: An Overview of Simple but General Practical Methods [mdpi.com]

- 9. osti.gov [osti.gov]

A Comprehensive Technical Guide to Aluminum Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum metaphosphate, an inorganic polymer with the general formula [Al(PO₃)₃]n, is a versatile material with significant applications across various scientific and industrial domains. This technical guide provides an in-depth overview of aluminum metaphosphate, focusing on its chemical and physical properties, synthesis methodologies, and key applications. Detailed experimental protocols for its preparation and characterization are presented to facilitate its use in research and development. This document aims to be a comprehensive resource for professionals requiring a thorough understanding of this compound.

Introduction

Aluminum metaphosphate is an inorganic salt of aluminum and metaphosphoric acid. It exists as a white, crystalline powder that is insoluble in water.[1] The compound is known for its polymeric structure, which can be either cyclic or linear, contributing to its unique thermal and chemical properties. These properties make it a valuable component in the manufacturing of specialized glasses, ceramics, glazes, enamels, and as a catalyst in various chemical reactions.[1][2][3] This guide will explore the fundamental characteristics and technical details of aluminum metaphosphate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of aluminum metaphosphate is provided in the table below. This data is essential for its handling, processing, and application in various experimental and industrial settings.

| Property | Value | References |

| Molecular Formula | Al(PO₃)₃ or AlO₉P₃ | [4][5][6][7] |

| Linear Formula | Al(PO₃)₃ | [5][7] |

| Molecular Weight | 263.90 g/mol | [4][5][6][7] |

| Appearance | White crystalline powder | [1][5][7] |

| Density | 2.78 g/cm³ | [1] |

| Melting Point | ~1527 °C | [1] |

| Solubility | Insoluble in water | [1] |

| CAS Number | 13776-88-0 | [1][4] |

Synthesis of Aluminum Metaphosphate

Several methods have been developed for the synthesis of aluminum metaphosphate. The choice of method depends on the desired purity, particle size, and morphology of the final product. Below are detailed protocols for two common synthesis routes.

Synthesis from Aluminum Hydroxide and Phosphoric Acid

This method involves the reaction of aluminum hydroxide with an excess of phosphoric acid, followed by thermal treatment.

Experimental Protocol:

-

Reaction Mixture Preparation: In a suitable reaction vessel, a stoichiometric amount of aluminum hydroxide [Al(OH)₃] is slowly added to an excess of orthophosphoric acid (H₃PO₄) with continuous stirring to form a slurry.

-

Evaporation: The resulting solution is heated to evaporate the excess water, yielding a viscous residue.

-

Calcination: The residue is then subjected to high-temperature calcination. A typical procedure involves heating the material to around 500°C.[8] This step is crucial for the formation of the metaphosphate structure.

-

Purification: The resulting aluminum metaphosphate product is then cooled, ground to a fine powder, and washed with deionized water to remove any unreacted starting materials or byproducts.

-

Drying: The purified powder is dried in an oven to obtain the final product.

Synthesis using Tetraphosphoric Acid

A patented method utilizes tetraphosphoric acid to produce a uniform product.[8]

Experimental Protocol:

-

Suspension Preparation: A uniform, non-separable suspension is created by mixing a dry, powdery aluminum oxide compound (e.g., Al₂O₃) with tetraphosphoric acid (H₆P₄O₁₃). The recommended proportion is 1 mole of Al₂O₃ to between 3.0 and 3.5 moles of P₂O₅ as tetraphosphoric acid.[8]

-

Initial Heating: The suspension is heated to approximately 150°C until bubbling ceases.[8]

-

Final Heating: The temperature is then raised to around 500°C to complete the formation of aluminum metaphosphate.[8]

-

Post-Processing: The product is removed from the heating vessel, ground (e.g., in a ball mill with water), filtered, and dried.[8]

A visual representation of the general synthesis workflow is provided below.

Characterization

The synthesized aluminum metaphosphate can be characterized using various analytical techniques to confirm its identity, purity, and morphology.

-

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the material. The diffraction pattern of synthesized aluminum metaphosphate can be compared with standard reference patterns to confirm the formation of the desired phase.[9]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy helps in identifying the functional groups present in the sample. The characteristic P-O-P and Al-O-P vibrational bands in the FTIR spectrum confirm the formation of the metaphosphate network.[10]

-

Scanning Electron Microscopy (SEM): SEM is employed to study the surface morphology and particle size of the aluminum metaphosphate powder.[11]

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the compound. Aluminum metaphosphate is known to be thermally stable up to high temperatures, decomposing into aluminum orthophosphate (AlPO₄) and P₂O₅ at temperatures around 1000°C.[12]

Applications

The unique properties of aluminum metaphosphate make it suitable for a wide range of applications:

-

Glass and Enamel Industry: It is a crucial component in the production of specialty glasses, including optical and heat-resistant glasses, as well as in glazes and enamels due to its high P₂O₅ content.[2]

-

High-Temperature Insulating Cement: Its thermal stability makes it an excellent material for use in high-temperature insulating cements.[1][2]

-

Catalysis: Aluminum metaphosphate serves as a catalyst in various industrial organic synthesis reactions.[2]

-

Molecular Sieves: Its porous structure allows it to be used as a molecular sieve for adsorption and ion-exchange processes.[1]

-

Dental Applications: Glasses based on aluminum metaphosphate are utilized in dental cements for fillings and bridges.[2]

Conclusion

Aluminum metaphosphate is a compound of significant industrial and scientific importance. Its synthesis from readily available precursors and its valuable thermal and chemical properties ensure its continued use in a variety of applications. This guide has provided a detailed overview of its properties, synthesis, characterization, and applications, serving as a valuable resource for professionals in related fields. Further research into modifying its structure and properties could open up new avenues for its application in advanced materials and technologies.

References

- 1. Page loading... [guidechem.com]

- 2. Preparation method of high-purity aluminum metaphosphate powder - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. The Crystal Structure of Aluminum Metaphosphate, Al(PO3)3 | Semantic Scholar [semanticscholar.org]

- 6. scbt.com [scbt.com]

- 7. Aluminum Metaphosphate | Aluminium metaphosphate | AlO9P3 - Ereztech [ereztech.com]

- 8. US2266486A - Preparation of aluminum metaphosphate - Google Patents [patents.google.com]

- 9. Vibrational characteristics of aluminum–phosphate compounds by an experimental and theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Aluminum Metaphosphate as a Catalyst in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum phosphates are versatile solid acid catalysts employed in a range of organic transformations. While the term "aluminum metaphosphate" refers to a specific crystalline structure, Al(PO₃)₃, in the context of catalysis, the broader term "aluminum phosphate" often encompasses amorphous materials characterized by a high surface area, porosity, and tunable acidity. These properties, particularly the presence of weak acid sites, are crucial for their catalytic activity.[1] This document provides detailed application notes and protocols for the use of aluminum phosphate as a catalyst in several key organic syntheses. Although the user requested information on aluminum metaphosphate, the available scientific literature predominantly focuses on the catalytic applications of amorphous aluminum phosphate. Specific catalytic applications for crystalline aluminum metaphosphate in the requested reactions are not as extensively documented.

Acetalization: Synthesis of Solketal

The synthesis of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) from the acetalization of glycerol and acetone is a significant reaction, particularly in the context of biofuel production, as it converts a byproduct of biodiesel manufacturing into a valuable fuel additive. Amorphous mesoporous aluminum phosphate has been demonstrated as an effective and stable catalyst for this transformation.

Quantitative Data

| Catalyst | P/Al Molar Ratio | Reaction Temperature (°C) | Reaction Time (h) | Acetone/Glycerol Molar Ratio | Yield (%) | Selectivity (%) | Reference |

| 1.1P-Al-O | 1.1 | 100 | 6 | 3 | 70.2 | >99.9 | [1] |

Experimental Protocol: Synthesis of Solketal

Catalyst Preparation (1.1P-Al-O):

-

A series of mesoporous aluminum phosphate catalysts can be synthesized via a one-pot process.

-

Pseudo-boehmite is used as the aluminum source and phosphoric acid as the phosphorus source.

-

The P/Al molar ratio is adjusted to 1.1.

-

The resulting material is calcined at 500 °C to obtain the final catalyst.

Acetalization Reaction:

-

The acetalization of glycerol with acetone is performed in a continuous flow reactor.

-

The reaction is carried out at a temperature of 100 °C.

-

The molar ratio of acetone to glycerol is maintained at 3.

-

The space velocity is set to 1 mL·g⁻¹·h⁻¹.

-

The reaction is run for 6 hours.

-

The product mixture is then analyzed to determine the yield and selectivity of solketal.

Reaction Workflow

Caption: Workflow for the synthesis of solketal from glycerol and acetone.

O-Methylation of Catechol

The selective O-methylation of catechol to produce guaiacol is an important reaction in the synthesis of fine chemicals and pharmaceuticals. Amorphous aluminum phosphate catalysts have shown high activity and selectivity for this transformation.

Quantitative Data

| Catalyst | P/Al Molar Ratio | Reaction Temperature (°C) | Catechol Conversion (%) | Guaiacol Selectivity (%) | Reference |

| Al-0.75P-O | 0.75 | 275 | 76.8 | ~95 | [2] |

| Al-1.1P-O | 1.1 | 275 | 58.0 | 97.6 | [2] |

Experimental Protocol: O-Methylation of Catechol

Catalyst Preparation (Al-xP-O):

-

A series of Al-P-O catalysts with varying P/Al molar ratios are prepared using a P123-assisted one-pot method.

-

AlCl₃ is used as the aluminum source and H₃PO₄ as the phosphorus source.

-

The block copolymer P123 is used as an additive.

-

The mixture is heated, and the pH is adjusted to ~9 with ammonium hydroxide to precipitate the catalyst precursor.

-

The resulting solid is dried and then calcined at 550 °C for 12 hours.

O-Methylation Reaction:

-

The vapor-phase O-methylation of catechol with methanol is carried out in a fixed-bed reactor.

-

The reaction is conducted at a temperature of 275 °C.

-

The molar ratio of methanol to catechol is 6.

-

The liquid hourly space velocity (LHSV) is 0.6 h⁻¹.

-

The reaction is run for 6 hours.

-

The products are collected and analyzed by gas chromatography.

Reaction Pathway

Caption: Reaction pathway for the O-methylation of catechol.

Synthesis of β-Enamino Esters

The condensation of 1,3-ketoesters with primary amines to form β-enamino esters is a fundamental reaction in organic synthesis, providing intermediates for various heterocyclic compounds. Aluminum phosphate (AlPO₄) has been utilized as an efficient catalyst for this reaction under solvent-free conditions using microwave irradiation.[3]

Quantitative Data

| Substrate 1 (Ketoester) | Substrate 2 (Amine) | Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |

| Ethyl acetoacetate | Aniline | 10 | 3 | 95 | [3] |

| Ethyl acetoacetate | p-Toluidine | 10 | 4 | 92 | [3] |

| Ethyl acetoacetate | Benzylamine | 10 | 2 | 98 | [3] |

| Methyl acetoacetate | Aniline | 10 | 3 | 94 | [3] |

Experimental Protocol: Synthesis of β-Enamino Esters

Catalyst Preparation (AlPO₄):

-

In a 100 mL three-neck round bottom flask, add 7.5 mmol of AlCl₃·6H₂O.

-

Slowly add 4 mL of H₃PO₄ (37%) dropwise with stirring at room temperature.

-

After 30 minutes, add 2.3 mL of ammonia solution (24%) dropwise to precipitate the aluminum phosphate at a pH of 9.0.

-

Filter the precipitate and wash it with distilled water.

-

Recrystallize the resulting product in methanol.

-

Filter the white solid, wash with methanol, and dry at 120 °C overnight.[3]

Condensation Reaction:

-

In a suitable vessel, mix 1.7 mmol of the ketoester, 1.7 mmol of the amine, and 0.17 mmol of the AlPO₄ catalyst (10 mol%).

-

Place the heterogeneous mixture in a domestic microwave oven and irradiate at 60 W for the time specified for the particular substrates.

-

After the reaction is complete, add 10 mL of distilled water to the residue and extract with diethyl ether (3 x 25 mL).

-

Dry the combined organic layers over Na₂SO₄ and remove the solvent under vacuum.

-

Purify the crude product by column chromatography on silica gel if necessary.[3]

Logical Relationship Diagram

Caption: Logical workflow for the synthesis of β-enamino esters.

Friedel-Crafts Reactions and Amide Dehydration

Extensive searches of the scientific literature did not yield specific examples of aluminum metaphosphate being used as a catalyst for Friedel-Crafts reactions or the dehydration of amides.

Friedel-Crafts Reactions: These reactions, including alkylations and acylations, are typically catalyzed by strong Lewis acids such as aluminum chloride (AlCl₃) or solid acids like zeolites.[2] While aluminum phosphates possess Lewis acid sites, their acidity might not be optimal for many Friedel-Crafts transformations, which often require stronger acid catalysts. One study reported the use of a more complex heteropolyacid, aluminum dodecatungstophosphate (AlPW₁₂O₄₀), as an effective catalyst for Friedel-Crafts acylation, highlighting the potential of aluminum and phosphate-containing materials in this area, though not simple aluminum phosphate.

Dehydration of Amides: The conversion of primary amides to nitriles is a dehydration reaction that is typically promoted by various reagents and catalysts. Common methods involve the use of phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or catalytic systems. While aluminum phosphate has been used as a dehydration catalyst in other contexts, its application in the specific dehydration of amides to nitriles is not well-documented in the available literature.

References

- 1. Aluminum dodecatungstophosphate (AlPW12O40) as a non-hygroscopic Lewis acid catalyst for the efficient Friedel-Crafts acylation of aromatic compounds under solvent-less conditions [organic-chemistry.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Aluminum Metaphosphate in High-Temperature Insulating Cements

Introduction

Aluminum phosphate, particularly in the form of aluminum metaphosphate (Al(PO₃)₃), serves as a critical inorganic binder in the formulation of high-temperature insulating cements and refractory materials.[1][2] These cements are essential in industries requiring materials with excellent thermal stability, mechanical strength at elevated temperatures, and resistance to chemical corrosion and thermal shock.[2] Aluminum phosphate binders are valued for their ability to form strong ceramic bonds upon curing and firing, making them suitable for applications such as furnace linings, kiln furniture, metal casting molds, and high-temperature adhesives.[2][3]

The binding action originates from an acid-base reaction between a phosphoric acid source and an aluminum source (like aluminum hydroxide or alumina), which, upon heating, undergoes a series of dehydration and condensation reactions to form a durable, refractory phosphate network.[4][5] Monoaluminum phosphate (MAP), or aluminum dihydrogen phosphate (Al(H₂PO₄)₃), is a common liquid precursor that transforms into aluminum metaphosphate and finally to aluminum orthophosphate (AlPO₄) at higher temperatures, creating a stable, sintered structure.[2][4]

Key Applications:

-

Refractory Binder: Used to bond refractory aggregates like alumina, silica, and corundum for castables and bricks.[3][4]

-

High-Temperature Coatings: Provides excellent adhesion and protection against corrosion and abrasion at high temperatures.[2][6]

-

Insulating Concretes: Forms the matrix for lightweight cellular concretes with working temperatures up to 1600°C.[7][8]

-

Specialty Ceramics: Employed in the fabrication of dental ceramics and special optical glass.[1][9]

Performance and Properties Data

The following tables summarize the key physical, chemical, and mechanical properties of aluminum phosphate-based cements as reported in scientific literature and technical datasheets.

Table 1: Typical Properties of Aluminum Metaphosphate Binder

| Property | Value | Source |

|---|---|---|

| Chemical Formula | Al(PO₃)₃ | [10] |

| Appearance | White Powder | [10] |

| Assay (as Al(PO₃)₃) | ≥ 98.0 % | [10] |

| Aluminum Oxide (Al₂O₃) | ≥ 18.0 % | [10] |

| Phosphorus Pentoxide (P₂O₅) | ≥ 75.0 % | [10] |

| Loss on Drying (700°C/1hr) | ≤ 3.0 % | [10] |

| Primary Use | High-temperature binder for special cement and refractory materials. |[1][10] |

Table 2: Mechanical Properties of Aluminum Phosphate-Bonded Refractory Concretes

| Material Composition | Test Condition | Property | Value | Source |

|---|---|---|---|---|

| Cellular Concrete (600 kg/m ³) | After drying | Compressive Strength | 1.52 MPa | [7] |

| Cellular Concrete (700 kg/m ³) | After drying | Compressive Strength | 2.18 MPa | [7] |

| Cellular Concrete (800 kg/m ³) | After drying | Compressive Strength | 2.65 MPa | [7] |

| Cellular Concrete (900 kg/m ³) | After drying | Compressive Strength | 2.01 MPa | [7] |

| Metakaolin Phosphate Geopolymer (Al/P = 1/3, 50% H₃PO₄) | Cured 28 days | Compressive Strength | ~32 MPa | [5] |

| Metakaolin Phosphate Geopolymer (Al/P = 1/3, 40% H₃PO₄) | Cured 28 days | Compressive Strength | ~25.5 MPa | [5] |

| Phosphate Refractory Castable (Budit 6H additive) | Tested at 815°C | Hot Modulus of Rupture (HMOR) | Reduced by 60% (due to liquid phase formation) |[4] |

Table 3: Example Formulations for Aluminum Phosphate-Based Materials

| Application | Binder System | Aggregates / Fillers | Additives | Curing / Firing | Source |

|---|---|---|---|---|---|

| High Emissivity Coating | Al(H₂PO₄)₃ | SiC, SiO₂ (emissivity), Al₂O₃ (wear resistance) | CrO₃ (stabilizer) | Held at 500°C for 6 hours | [6] |

| Refractory Cement | Aqueous Al-Phosphate solution with excess H₃PO₄ (P/Al > 3) | Alumina (small particle), Inert Refractory Filler (medium & coarse) | None specified | Heated to at least 250°C | [11] |

| Flame Retardant Coating | Amorphous Al-Phosphate (Al/P = 1.2:1 from 50% H₃PO₄) | Nano-silica, hollow silica beads, hollow glass microspheres | Boron carbide | Not specified | [12] |

| Lightweight Cellular Concrete | Aluminum-magnesium-phosphate binder | Corundum waste, used aluminum-chromium catalyst | Foaming agent | Fired up to 1000°C |[7] |

Experimental Protocols

Protocol 1: Preparation of Liquid Aluminum Phosphate Binder

This protocol describes the synthesis of a liquid monoaluminum phosphate (MAP) solution, a common precursor for aluminum phosphate cements.

-

Reagent Preparation:

-

Reaction Setup:

-

Place the diluted phosphoric acid solution in a beaker on a heated magnetic stir plate.

-

-

Synthesis:

-

Heat the phosphoric acid solution to a controlled temperature (e.g., 60-85°C).[5][12]

-

Slowly add a source of aluminum, such as aluminum hydroxide (Al(OH)₃) powder, to the heated acid while stirring continuously (e.g., 300-500 r/min).[5][12] The amount of Al(OH)₃ should be calculated to achieve the target Al/P molar ratio (e.g., 1/3).[5]

-

Continue stirring at temperature for a specified duration (e.g., 10 minutes or until the solution becomes clear and viscous) to ensure complete dissolution and reaction.[5][12]

-

-

Cooling and Storage:

-

Turn off the heat and allow the resulting viscous liquid binder to cool to room temperature.

-

Store the solution in a sealed container for at least 24 hours before use to allow it to stabilize.[5]

-

Safety Note: Always handle phosphoric acid with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction with aluminum hydroxide is exothermic.

-

Protocol 2: Formulation and Mixing of High-Temperature Insulating Cement

This protocol details the process of combining the liquid binder with solid components to create a cement paste.

-

Component Preparation:

-

Dry Mixing:

-

Wet Mixing:

-

Slowly add the prepared liquid aluminum phosphate binder (from Protocol 1) to the dry mixture.

-

Mix thoroughly using a mechanical mixer until a uniform, workable paste or slurry is formed. The consistency can be adjusted by varying the liquid-to-solid ratio.

-

-

Application:

-

The resulting cement paste can be cast, troweled, or applied as a coating. It should be used promptly as the setting reaction begins at room temperature.[5]

-

Protocol 3: Curing and Firing Schedule

This protocol outlines the critical heat treatment steps required to develop the final ceramic bond and mechanical properties.

-

Initial Setting/Curing:

-

Allow the cast cement to set at ambient temperature or in a controlled environment.

-

For accelerated strength development, maintain the cement at a constant low temperature, typically between 90-110°C, for 4 to 24 hours.[3] This step forms initial hydration bonds.

-

-

Drying:

-

Gradually heat the cured cement to a temperature between 350-500°C to drive off free and chemically bound water.[3] This stage is crucial for developing high bending resistance, compression resistance, and hydration resistance.[3] During this phase, monoaluminum phosphate begins to convert to aluminum metaphosphate.[4]

-

-

Sintering/Firing:

Visualizations

The following diagrams illustrate the key processes involved in the preparation and chemical transformation of aluminum phosphate cements.

Caption: Workflow for preparing and testing aluminum phosphate cement.

Caption: Thermal transformation pathway of aluminum phosphate binder.

References

- 1. Aluminum Metaphosphate High Temperature Materials Alpo4 7784-30-7 Binder [m.zincphosphatepigment.com]

- 2. cyberleninka.ru [cyberleninka.ru]

- 3. Mono Aluminum Phosphate Al (H2PO4) 3 High Temperature Binder - Al (H2PO4) 3, Mono Aluminum Phosphate | Made-in-China.com [m.made-in-china.com]

- 4. scielo.br [scielo.br]

- 5. Preparation of acid aluminum phosphate solutions for metakaolin phosphate geopolymer binder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and application of aluminum phosphate based coatings with high emissivity and temperature resistance [gncl.cn]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. basstechintl.com [basstechintl.com]

- 10. Aluminum Metaphosphate Cas 13776-88-0 - Buy Ceramic binder, Flame retardant auxiliary, Food quality improver Product on Boss Chemical [bosschemical.com]

- 11. US4833576A - Aluminum phosphate cement compositions and lamp assemblies containing same - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

Application of Aluminum Metaphosphate in Specialty Glasses and Enamels: A Guide for Researchers

Introduction

Aluminum metaphosphate, Al(PO₃)₃, is a versatile inorganic compound that plays a crucial role in the formulation of specialty glasses and enamels. Its incorporation into these materials can significantly enhance their physical and chemical properties, leading to improved performance in a variety of demanding applications. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing aluminum metaphosphate in their work.

Application in Specialty Glasses

The addition of aluminum metaphosphate to glass formulations offers a range of benefits, including improved thermal stability, enhanced optical properties, and increased chemical durability. It acts as a network former, strengthening the glass structure.

Key Benefits in Specialty Glasses:

-

Enhanced Thermal Properties: Aluminum metaphosphate increases the glass transition temperature (Tg) and improves thermal stability. This makes the resulting glasses suitable for applications requiring resistance to high temperatures and thermal shock.

-

Modified Optical Properties: The incorporation of Al(PO₃)₃ can be used to tailor the refractive index and dispersion of optical glasses. It is a key component in some fluorophosphate glasses designed for specific optical applications, such as laser systems.

-

Improved Chemical Durability: The presence of aluminum metaphosphate significantly enhances the resistance of phosphate-based glasses to chemical attack, particularly from aqueous solutions and hydrofluoric acid. This is attributed to the formation of strong P-O-Al bonds within the glass network.

Data Presentation: Properties of Aluminophosphate Glasses

The following tables summarize the quantitative effects of adding aluminum metaphosphate (or its precursor, Al₂O₃) to various phosphate glass systems.

| Glass System | Al₂O₃ Content (mol%) | Glass Transition Temperature (Tg) (°C) | Reference |

| xAl₂O₃-(40-x)CaO-10Na₂O-50P₂O₅ | 0 | 450 | [1] |

| 2.5 | 465 | [1] | |

| 5.0 | 480 | [1] | |

| 7.5 | 495 | [1] | |

| 10 | 510 | [1] |

Table 1: Effect of Al₂O₃ on the Glass Transition Temperature of a CaO-Na₂O-P₂O₅ Glass System.

| Glass System | Al(PO₃)₃ Content (mol%) | Refractive Index (n) | Reference |

| Fluorophosphate Glass | 0 | 1.45 | [2] |

| 5 | 1.46 | [2] | |

| 10 | 1.47 | [2] | |

| 15 | 1.48 | [2] |

Table 2: Influence of Al(PO₃)₃ on the Refractive Index of a Fluorophosphate Glass.

| Glass System | Al₂O₃ Content (mol%) | Dissolution Rate (g·cm⁻²·min⁻¹) | Reference |

| xAl₂O₃-(40-x)CaO-10Na₂O-50P₂O₅ | 0 | 8.5 x 10⁻⁷ | [1] |

| 2.5 | 6.2 x 10⁻⁷ | [1] | |

| 5.0 | 4.1 x 10⁻⁷ | [1] | |

| 7.5 | 2.5 x 10⁻⁷ | [1] | |

| 10 | 1.8 x 10⁻⁷ | [1] |

Table 3: Impact of Al₂O₃ on the Chemical Durability of a CaO-Na₂O-P₂O₅ Glass System in Distilled Water at 90°C.

Experimental Protocols: Synthesis of Aluminophosphate Glasses

This protocol describes a standard method for preparing aluminophosphate glasses in a laboratory setting.

Caption: Workflow for Melt-Quenching Synthesis of Aluminophosphate Glass.

Materials:

-

Aluminum metaphosphate (Al(PO₃)₃) or Aluminum oxide (Al₂O₃) (high purity, 99.9% or better)

-

Phosphorus pentoxide (P₂O₅) (high purity)

-

Other desired metal oxides or fluorides (e.g., Na₂O, CaO, LiF)

-

Platinum or high-purity alumina crucible

-

Electric furnace with temperature control (capable of reaching at least 1300°C)

-

Stainless steel or graphite mold

-

Annealing furnace

Procedure:

-

Precursor Preparation: Calculate the required molar ratios of the components for the desired glass composition. Accurately weigh the high-purity precursor powders.

-

Mixing: Thoroughly mix the powders in a mortar and pestle or a ball mill to ensure a homogeneous mixture.

-

Melting: Transfer the powder mixture to a platinum or alumina crucible. Place the crucible in a high-temperature furnace.

-

Ramp the temperature to the desired melting temperature (typically between 1100°C and 1300°C, depending on the composition).

-

Hold at the melting temperature for 1-2 hours, or until a clear, bubble-free melt is obtained. Swirl the crucible periodically to ensure homogeneity.

-

-

Quenching: Quickly pour the molten glass into a preheated stainless steel or graphite mold. This rapid cooling process is crucial for preventing crystallization and forming an amorphous glass.

-

Annealing: Immediately transfer the solidified glass to an annealing furnace set at a temperature slightly below the glass transition temperature (Tg) of the specific composition.

-

Hold at the annealing temperature for 2-4 hours to relieve internal stresses.

-

Slowly cool the furnace to room temperature over several hours.

-

-

Characterization: The resulting glass sample can be cut and polished for subsequent characterization of its optical, thermal, and mechanical properties.

Application in Enamels

Aluminum metaphosphate is utilized in enamel formulations to enhance their performance, particularly for applications requiring high thermal resistance and improved adhesion to metal substrates.

Key Benefits in Enamels:

-

Improved Thermal Stability: Enamels containing aluminum metaphosphate can withstand higher operating temperatures without degradation.[3]

-

Enhanced Adhesion: The phosphate groups can form strong chemical bonds with the metal substrate, leading to improved adhesion and durability of the enamel coating.

-

Controlled Thermal Expansion: The addition of aluminum metaphosphate can be used to modify the coefficient of thermal expansion (CTE) of the enamel, allowing for a better match with the metal substrate and reducing the risk of cracking during heating and cooling cycles.

-

Increased Chemical Resistance: Similar to its effect in glasses, aluminum metaphosphate can improve the resistance of enamels to chemical corrosion.[3]